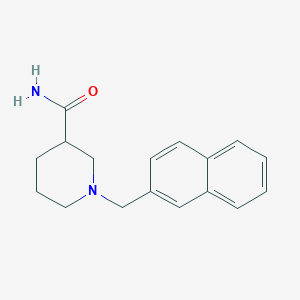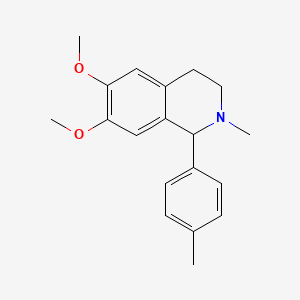
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was developed in the 1990s as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was discontinued due to concerns about its safety and potential side effects.
Mécanisme D'action
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide works by activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in various metabolic processes, including lipid metabolism, glucose uptake, and energy expenditure. Activation of PPAR-delta leads to increased fatty acid oxidation and glucose uptake, which in turn improves insulin sensitivity and reduces the risk of metabolic disorders.
Biochemical and Physiological Effects
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved insulin sensitivity and reduced inflammation. It also increases energy expenditure and reduces fat accumulation in adipose tissue, which may help prevent obesity and related metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has several advantages as a research tool, including its ability to activate PPAR-delta selectively and its well-characterized mechanism of action. It has also been shown to have high bioavailability and a long half-life in animal models. However, its use in lab experiments is limited by its potential toxicity and potential side effects, which may vary depending on the dose and duration of treatment.
Orientations Futures
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide. One area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders. Another area of interest is its potential use in preventing or treating cardiovascular diseases, including atherosclerosis and heart failure. Further studies are needed to better understand the safety and efficacy of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide in humans and to identify potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide involves several steps, including the reaction of 4-methoxyphenol with 4-nitrophenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with butanoyl chloride. The synthesis of 4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide is a complex and time-consuming process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide has been widely studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models. It has also been investigated for its potential use in treating cardiovascular diseases, including atherosclerosis and heart failure.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAYLJKXFOGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)


![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)